Ibrutinib metabolite M25, also known as PCI-45741, is a significant metabolite of the anticancer drug ibrutinib, which is primarily used in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. Ibrutinib itself is an irreversible inhibitor of Bruton’s tyrosine kinase, a key player in B-cell receptor signaling. The chemical formula for ibrutinib is C25H24N6O2, and it has a molecular weight of approximately 440.5 g/mol. The metabolite M25 is formed through the oxidation of ibrutinib to a carboxylic acid derivative, which alters its pharmacological properties compared to the parent compound .
The formation of Ibrutinib metabolite M25 occurs primarily through metabolic reactions involving cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The main reaction pathway leading to M25 involves:
This metabolic pathway is crucial as it affects the pharmacokinetics and potential therapeutic efficacy of ibrutinib, influencing how the drug is processed in the body and its duration of action.
This method reflects how drugs are metabolized within the human body and can be used for further studies on drug interactions and pharmacokinetics.
These interactions underscore the importance of monitoring patient medication regimens to avoid adverse effects or reduced efficacy.
Several compounds share structural or functional similarities with Ibrutinib metabolite M25. Here are some notable examples:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Feature |
|---|---|---|---|
| Acalabrutinib | Similar scaffold | Irreversible Bruton’s tyrosine kinase inhibitor | More selective for Bruton’s tyrosine kinase |
| Zanubrutinib | Similar scaffold | Irreversible Bruton’s tyrosine kinase inhibitor | Higher potency against Bruton’s tyrosine kinase |
| PCI-45227 (M37) | Related metabolite | Active metabolite of Ibrutinib | More potent than M25 but less than parent compound |
| Dihydrodiol-ibrutinib | Structural derivative | Metabolite with altered pharmacological properties | Different metabolic pathway leading to distinct effects |
Ibrutinib metabolite M25 stands out due to its unique formation process and reduced potency compared to both its parent compound and other related inhibitors. Understanding these differences is crucial for optimizing therapeutic strategies in treating B-cell malignancies.